molecular formula C10H6BrF5O3 B7963687 Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate

Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate

Cat. No.: B7963687
M. Wt: 349.05 g/mol
InChI Key: LQGACBFZBXVHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate typically involves multiple steps, starting from commercially available precursorsThe final step involves the esterification of the difluoroacetate moiety under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF5O3/c1-18-8(17)9(12,13)5-2-3-7(6(11)4-5)19-10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGACBFZBXVHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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